(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

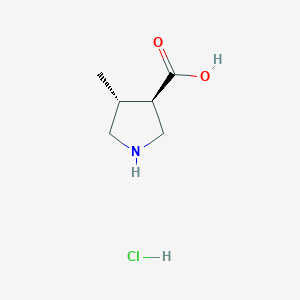

(3R,4R)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a methyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical or synthetic applications . The synthesis likely involves hydrolysis of protected precursors (e.g., tert-butoxycarbonyl [Boc] derivatives) followed by HCl treatment, as seen in analogous procedures .

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H12ClNO2 |

|---|---|

Molekulargewicht |

165.62 g/mol |

IUPAC-Name |

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |

InChI-Schlüssel |

GWZSHTKJOFTCDR-FHAQVOQBSA-N |

Isomerische SMILES |

C[C@H]1CNC[C@@H]1C(=O)O.Cl |

Kanonische SMILES |

CC1CNCC1C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's structural similarity to amino acids positions it as a promising scaffold for developing drugs targeting various biological systems. Its potential applications include:

- Neuropharmacology : Due to its ability to influence neurotransmitter systems, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is studied for its neuroprotective effects and its role in treating neurodegenerative diseases. Research indicates that compounds with similar structures can modulate receptor activity, which may help in the development of therapies for conditions such as Alzheimer's disease and Parkinson's disease.

- Drug Design : The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its chiral nature allows for the exploration of structure-activity relationships, which is crucial in optimizing drug efficacy and safety profiles.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions, including:

- Hydrolysis : This process converts the compound into its free acid form, which can participate in various metabolic pathways or reactions with other biomolecules.

- Reactions with Enzymes : The compound can undergo typical carboxylic acid reactions, often catalyzed by enzymes in biological systems. This emphasizes its relevance in metabolic processes and potential therapeutic applications.

Research has shown that this compound exhibits various biological activities:

- Modulation of Neurotransmitter Systems : The compound interacts with specific receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive functions.

- Neuroprotective Effects : Its structural features allow it to exhibit neuroprotective properties, making it a candidate for further exploration in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism by which (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects is largely dependent on its role in specific reactions or biological systems. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site and influencing the enzyme’s activity. The molecular targets and pathways involved can vary widely, but often include key metabolic or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Alkyl vs. Conversely, aryl-substituted analogs (e.g., benzyl or dichlorophenyl derivatives) exhibit higher lipophilicity, which may enhance membrane permeability .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy-substituted derivatives (e.g., 3-methoxyphenyl) introduce electron density, which could stabilize charge-transfer interactions. In contrast, dichlorophenyl analogs leverage electron-withdrawing effects to improve metabolic stability .

Stereochemical Considerations

The (3R,4R) configuration of the target compound distinguishes it from diastereomers like (3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. Such stereochemical differences can drastically alter biological activity, as seen in enzyme inhibitors where spatial alignment is critical .

Biologische Aktivität

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylic acid and a methyl group . The specific stereochemistry at the 3 and 4 positions contributes to its unique biological properties. Its molecular formula is , with a molecular weight of 129.16 g/mol. The compound can be synthesized through various methods, often involving chiral catalysts to ensure the desired stereochemical configuration .

Mechanisms of Biological Activity

Research indicates that this compound interacts with multiple biological targets, primarily through modulation of neurotransmitter systems. Here are some key mechanisms:

- Receptor Modulation : The compound has been shown to influence receptor activity related to neuroprotection and neurodegenerative diseases. Its structural similarity to amino acids enables it to bind effectively to various receptors.

- Enzyme Interactions : It may participate in enzymatic reactions as a substrate or inhibitor, affecting pathways such as arginine metabolism. For instance, analogues of this compound have demonstrated increased potency as arginase inhibitors .

- Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by modulating signaling pathways associated with neuronal survival and function.

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

- Neuroprotective Properties : Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial efficacy, suggesting potential applications in combating resistant bacterial strains .

Study on Neuroprotective Effects

A study published in Frontiers in Neuroscience explored the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced neuronal apoptosis induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Arginase Inhibition Research

Recent research focused on developing potent arginase inhibitors based on the structure of this compound. The lead compounds demonstrated IC50 values significantly lower than existing standards, showcasing their potential for treating conditions related to arginine metabolism disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogues and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Proline | Amino Acid | Naturally occurring; important for protein synthesis |

| (S)-N-Methylproline | Pyrrolidine Derivative | Methylated nitrogen; affects receptor interactions |

| (2S,4S)-4-Methylproline | Chiral Amino Acid | Similar stereochemistry; different side-chain effects |

| (S)-Pyrrolidine | Simple Pyrrolidine | Basic structure; lacks carboxylic acid functionality |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that enhance its interactions within biological systems compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.